4-amino-3-methoxy-N,N-dimethylbenzamide
Overview
Description
4-Amino-3-methoxy-N,N-dimethylbenzamide (4-AMDMBA) is an organic compound belonging to the class of benzamides. It is an aromatic amide compound with two methyl substituents on the nitrogen atom and a methoxy group on the 4-position of the benzene ring. 4-AMDMBA has been studied for its potential applications in the fields of medicinal chemistry, drug design, and organic synthesis.
Scientific Research Applications
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Chemical Synthesis
- Summary of Application : “4-amino-3-methoxy-N,N-dimethylbenzamide” is a chemical compound used in the field of chemical synthesis . It’s often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, this compound would be used in a reaction with other chemicals under controlled conditions to produce a new compound .
- Results or Outcomes : The outcomes of these reactions can also vary widely, but the goal is typically to produce a new compound with desired properties .
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Kinetics Study in Microflow System
- Summary of Application : A continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide, and determine intrinsic reaction kinetics parameters .
- Methods of Application : By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
- Results or Outcomes : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .
properties
IUPAC Name |
4-amino-3-methoxy-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKKOUHPNPDYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-methoxy-N,N-dimethylbenzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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